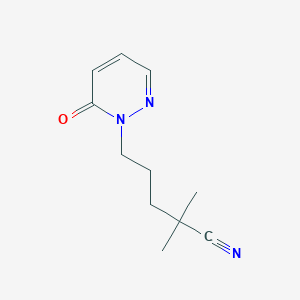
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione, also known as BMDP, is a chemical compound that belongs to the class of pyrrolidinophenone derivatives. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research.
Wirkmechanismus
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in the levels of dopamine. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes, including movement, motivation, and reward. By increasing the levels of dopamine, 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione can enhance these processes, leading to improved cognitive function and motor performance.
Biochemical and Physiological Effects
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved memory retention. It has also been shown to have anxiolytic and antidepressant-like effects, which makes it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione in lab experiments is its potent dopamine reuptake inhibitory properties, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is its potential for abuse, which means that researchers need to take appropriate safety measures to prevent its misuse.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione, including its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the pharmacological properties of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione and its potential side effects. Additionally, research on the synthesis of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione analogs may lead to the development of more potent and selective dopamine reuptake inhibitors with improved therapeutic potential.
Conclusion
In conclusion, 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand its pharmacological properties and potential side effects.
Synthesemethoden
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 2-bromo-4,5-dimethylphenol with methylamine and ethyl glyoxylate. The resulting product is then subjected to acid hydrolysis and decarboxylation to obtain 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione. The synthesis method of 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to act as a potent dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. This property makes 1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-(5-bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-8-4-5-9(14)6-10(8)15-11(16)7-13(2,3)12(15)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFZCWSRGPQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2C(=O)CC(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methylphenyl)-3,3-dimethylpyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)

![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)
![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)




![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)